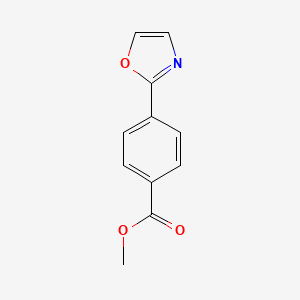![molecular formula C19H19N3O2 B3266230 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline CAS No. 420831-75-0](/img/structure/B3266230.png)
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
Overview
Description
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a derivative of the indolo[2,3-b]quinoxaline class of compounds . These compounds are a widespread class of heterocyclic compounds that have significant applications in materials science and medicinal chemistry . They are used in various optoelectronic devices as sensitizers, semiconductors, light-emitting, and sensor materials . The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activity .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxaline derivatives often relies on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The most frequently employed synthetic route to these derivatives involves the condensation reactions of isatin with o-phenylenediamine . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine, performed under the conditions of microwave irradiation .Molecular Structure Analysis
The molecular structure of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is C19H19N3O2 . The structure of this compound and other indolo[2,3-b]quinoxaline derivatives was confirmed by IR, NMR, Mass, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indolo[2,3-b]quinoxaline derivatives are predominantly transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The condensation reactions of isatin with o-phenylenediamine are also commonly used .Physical And Chemical Properties Analysis
The molecular weight of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is 219.24 g/mol . It has a low reduction potential and high stability . The exact mass is 219.079647300 g/mol, and the monoisotopic mass is also 219.079647300 g/mol .Scientific Research Applications
Optoelectronic Devices
DIMPIQ derivatives find applications in optoelectronic devices, serving as sensitizers, semiconductors, and light-emitting materials. Their unique electronic properties make them valuable components in solar cells, organic light-emitting diodes (OLEDs), and photodetectors .
Medicinal Chemistry
The indolo[2,3-b]quinoxaline framework is a common structural motif in biologically active compounds. DIMPIQ derivatives exhibit antiviral, antitumor, and antidiabetic activities. Researchers explore their potential as drug candidates for various diseases .
DNA Intercalation
DIMPIQ derivatives predominantly exert their pharmacological action through DNA intercalation. Understanding the thermal stability of the intercalated complex (DNA and DIMPIQ) is crucial for anticancer and antiviral activities .
Protein Interaction
These compounds may also interact with proteins, affecting cellular processes. Investigating their binding affinity and selectivity toward specific protein targets is an ongoing area of research .
Synthesis Methods
Researchers have developed several synthetic routes for DIMPIQ derivatives. Notably, transition-metal-catalyzed cross-coupling reactions, direct C–H functionalization, and intramolecular oxidative cyclodehydrogenation processes (S_NH reactions) are commonly employed .
Novel Derivatives
Recent studies propose novel synthetic methods for obtaining N-substituted DIMPIQ derivatives. For instance, a Ru(II)-catalyzed tandem ortho-C–H functionalization reaction with sulfonyl azide led to biologically active compounds in high yields .
Mechanism of Action
Target of Action
The primary target of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound predominantly intercalates into the DNA helix , disrupting processes vital for DNA replication .
Mode of Action
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar fused heterocyclic compound between the base pairs of the DNA helix . This interaction disrupts the normal functioning of the DNA, affecting its replication and transcription processes .
Biochemical Pathways
It is known that the compound’s intercalation into dna disrupts vital processes for dna replication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s ability to intercalate into dna suggests it is capable of penetrating cell membranes
Result of Action
The molecular and cellular effects of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline’s action primarily involve the disruption of DNA replication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells . The compound has shown cytotoxic effects against various human cancer cell lines .
Action Environment
The action, efficacy, and stability of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, the thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities
Future Directions
The future directions in the research of indolo[2,3-b]quinoxaline derivatives could involve the development of new methods for their synthesis, particularly those that increase yield and reduce the use of hazardous materials . Additionally, further exploration of their pharmacological properties, particularly their antiviral, antitumor, and antidiabetic activities, could be beneficial .
properties
IUPAC Name |
2,3-dimethoxy-6-propylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-4-9-22-15-8-6-5-7-12(15)18-19(22)21-14-11-17(24-3)16(23-2)10-13(14)20-18/h5-8,10-11H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSWGWVFKHTHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



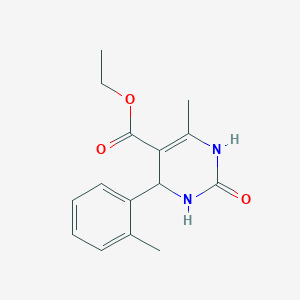
![4-[(Diethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B3266154.png)
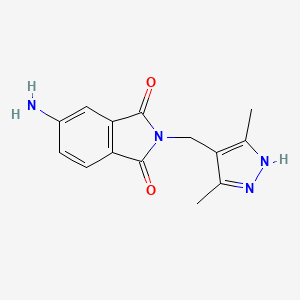
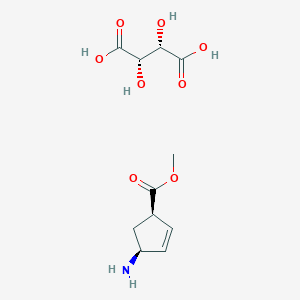
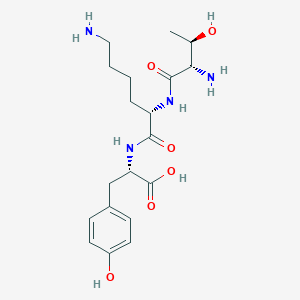
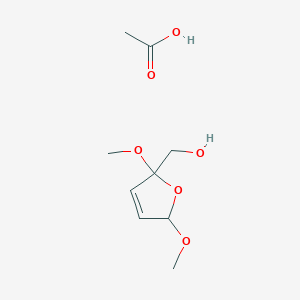


![Methyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B3266200.png)
![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)
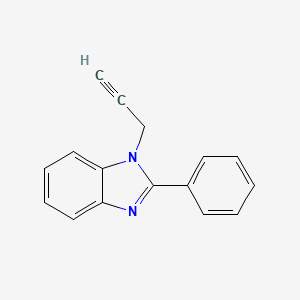
![5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B3266224.png)

